Bis(tert-butylamino)chloro-s-triazine

説明

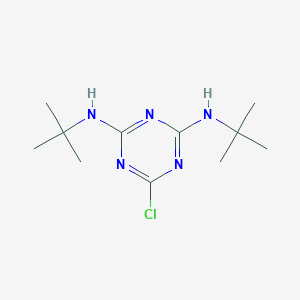

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H20ClN5 and a molecular weight of 257.763 . This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the chloro and bis(1,1-dimethylethyl) groups makes this compound unique and potentially useful in various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- typically involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure the selective substitution of chlorine atoms with tert-butylamine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- .

化学反応の分析

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols under mild conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

科学的研究の応用

Herbicidal Applications

BTAC functions as an impurity of terbuthylazine , a selective herbicide widely used in agriculture. The compound's structure allows it to inhibit photosynthesis in plants, making it effective against various weeds. The synthesis of BTAC typically involves the reaction of cyanuric chloride with tert-butylamine, which is a common method for producing chloro-amino-s-triazines .

Table 1: Herbicides Related to Bis(tert-butylamino)chloro-s-triazine

| Herbicide Name | Active Ingredient | Application Area | Mechanism of Action |

|---|---|---|---|

| Terbuthylazine | Terbuthylazine | Corn, sugarcane | Inhibits photosynthesis |

| Atrazine | Atrazine | Various crops | Inhibits mitochondrial respiration |

| Simazine | Simazine | Vegetables, fruits | Inhibits photosynthesis |

Toxicological Studies

Research indicates that chloro-s-triazines, including BTAC, share similar toxicokinetic and toxicodynamic properties. These compounds are rapidly absorbed and distributed in biological systems, primarily affecting the liver and kidneys. Studies have shown that BTAC can lead to various toxic effects, necessitating thorough investigations into its metabolic pathways and potential human exposure risks .

Metabolic Pathways

The primary metabolic pathways for BTAC involve N-dealkylation and hydroxylation reactions. These processes result in the formation of metabolites that can be detected in biological fluids, serving as biomarkers for environmental exposure .

Environmental Impact

The environmental persistence of BTAC and related compounds poses significant ecological risks. Research has shown that residues can accumulate in soil and water systems, leading to potential contamination of agricultural products and water supplies. Monitoring programs have detected metabolites of triazine herbicides in urban wastewater samples, highlighting the need for stringent regulatory measures .

Case Study: Atrazine Exposure

A study conducted on atrazine exposure revealed that dealkylated metabolites were prevalent among individuals exposed occupationally to atrazine and its derivatives, including BTAC. This research emphasized the importance of understanding the broader implications of triazine herbicides on human health and ecosystems .

Case Study: Environmental Monitoring

Monitoring studies in Italy found significant levels of desethylterbuthylazine in urban wastewater samples, indicating widespread use and environmental contamination by triazine herbicides. The detection of these compounds raises concerns regarding their long-term effects on aquatic ecosystems and human health .

作用機序

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

類似化合物との比較

Similar Compounds

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N’,N’-tetraethyl-: Similar structure but with different substituents, leading to variations in chemical reactivity and applications.

1,3,5-Triazine-2,4-diamine, 6-chloro-: Lacks the bis(1,1-dimethylethyl) groups, resulting in different physical and chemical properties.

Propazine: Another triazine derivative with different substituents, used primarily as a herbicide.

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- is unique due to the presence of the bis(1,1-dimethylethyl) groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

生物活性

Bis(tert-butylamino)chloro-s-triazine is a compound belonging to the family of chloro-s-triazines, which are widely studied for their biological activities, particularly in herbicidal and enzyme inhibition contexts. This article delves into its biological activity, metabolic pathways, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₉H₃₆ClN₅. Its structure features a triazine core with two tert-butylamino groups and a chlorine atom. This configuration is crucial for its interaction with biological macromolecules.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. The compound can form both covalent and non-covalent bonds, modulating enzyme activities and disrupting protein-protein interactions. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Cell Signaling Alteration : It may influence cellular signaling pathways, leading to varied biological responses.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. In particular, it has been studied for its impact on the following:

- Kinase Inhibition : Recent studies have reported IC₅₀ values indicating potent inhibition of kinases such as PI3Kα (3.41 nM) and mTOR (8.45 nM) . This suggests potential applications in cancer therapy.

- Other Enzyme Interactions : The compound has shown interactions with various biological macromolecules, indicating broad-spectrum activity.

Toxicokinetics

The toxicokinetic profile of chloro-s-triazines, including this compound, reveals rapid absorption and distribution in mammalian systems, primarily targeting the liver and kidneys. Metabolism occurs through several pathways including:

- N-dealkylation : This is a common pathway where alkyl groups are removed, leading to metabolites that may retain or lose biological activity.

- Hydroxylation and Carboxylation : These processes further modify the compound, affecting its excretion and overall toxicity .

Case Studies

- In Vivo Studies : Animal studies have demonstrated the metabolic fate of this compound, showing significant biotransformation leading to various metabolites detectable in urine and feces .

- Microbial Degradation : Certain bacteria have been identified that can degrade this compound analogs, contributing to environmental studies regarding its persistence in ecosystems .

Data Tables

特性

IUPAC Name |

2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCLPSNTXOGURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192721 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39605-42-0 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。